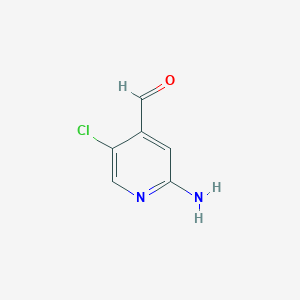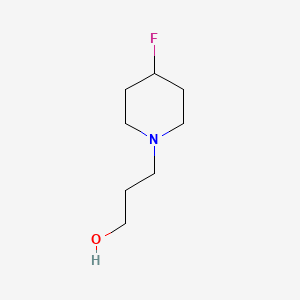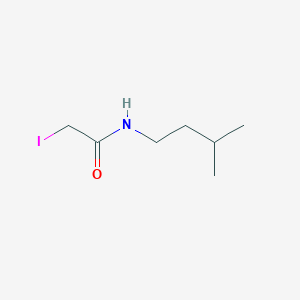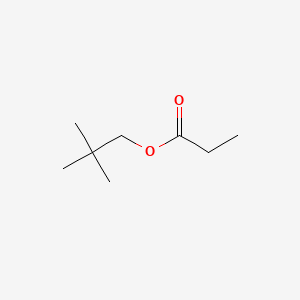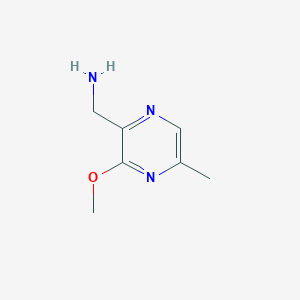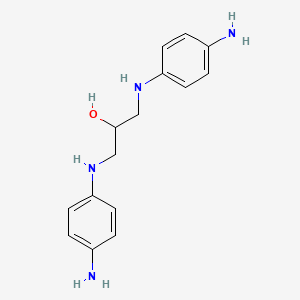
1,3-Bis(4-aminoanilino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-aminoanilino)propan-2-ol is an organic compound with the molecular formula C15H18N2O It is characterized by the presence of two 4-aminoaniline groups attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-aminoanilino)propan-2-ol typically involves the reaction of 4-nitroaniline with epichlorohydrin, followed by reduction of the nitro groups to amino groups. The reaction conditions often include:
-
Step 1: Nucleophilic Substitution
Reagents: 4-nitroaniline, epichlorohydrin
Conditions: Solvent (e.g., ethanol), reflux
Reaction: The nucleophilic attack of 4-nitroaniline on epichlorohydrin results in the formation of 1,3-bis(4-nitroanilino)propan-2-ol.
-
Step 2: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Reaction: The reduction of nitro groups to amino groups yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-aminoanilino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Thionyl chloride (SOCl2), pyridine
Major Products Formed
Oxidation: 1,3-Bis(4-nitroanilino)propan-2-ol
Reduction: this compound
Substitution: 1,3-Bis(4-aminoanilino)propan-2-chloride
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-aminoanilino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-aminoanilino)propan-2-ol involves its interaction with biological targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-aminoanilino)propan-2-ol can be compared with similar compounds such as:
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal activity.
1,3-Bis(aryloxy)propan-2-ol: Investigated for its antileishmanial properties.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Studied for its potential as an antifungal agent.
The uniqueness of this compound lies in its dual amino groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
130582-56-8 |
|---|---|
Molekularformel |
C15H20N4O |
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
1,3-bis(4-aminoanilino)propan-2-ol |
InChI |
InChI=1S/C15H20N4O/c16-11-1-5-13(6-2-11)18-9-15(20)10-19-14-7-3-12(17)4-8-14/h1-8,15,18-20H,9-10,16-17H2 |
InChI-Schlüssel |
IYOXPTICVOSFID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NCC(CNC2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



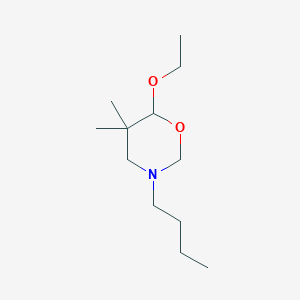
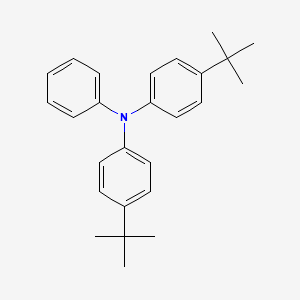
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
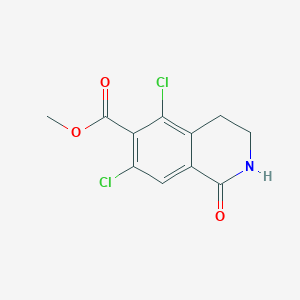

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
